molecular formula C15H17N3O7S2 B3036870 Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate CAS No. 400083-92-3

Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate

Cat. No.: B3036870
CAS No.: 400083-92-3
M. Wt: 415.4 g/mol
InChI Key: ICYRVUMFVCTNDY-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Thienylsulfonyl Group: This is typically done through sulfonylation reactions using thienylsulfonyl chloride in the presence of a base.

    Hydrazino Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydrazino group to an amine.

    Substitution: The hydrazino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulating Signaling Pathways: Influencing cellular signaling pathways involved in growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-hydroxy-3,5-pyridinedicarboxylate: Lacks the thienylsulfonyl and hydrazino groups.

    2-Hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate: Lacks the diethyl ester groups.

Uniqueness

Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

diethyl 2-oxo-6-(2-thiophen-2-ylsulfonylhydrazinyl)-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O7S2/c1-3-24-14(20)9-8-10(15(21)25-4-2)13(19)16-12(9)17-18-27(22,23)11-6-5-7-26-11/h5-8,18H,3-4H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYRVUMFVCTNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NNS(=O)(=O)C2=CC=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate
Reactant of Route 2
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate
Reactant of Route 3
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate
Reactant of Route 4
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate
Reactant of Route 5
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate
Reactant of Route 6
Diethyl 2-hydroxy-6-[2-(2-thienylsulfonyl)hydrazino]-3,5-pyridinedicarboxylate

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